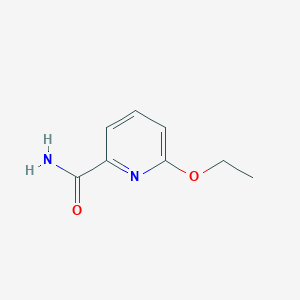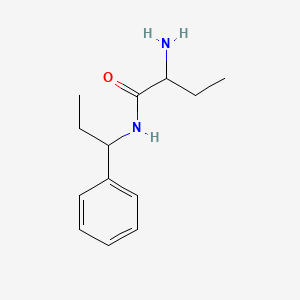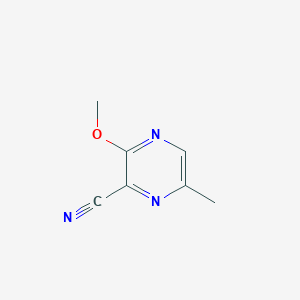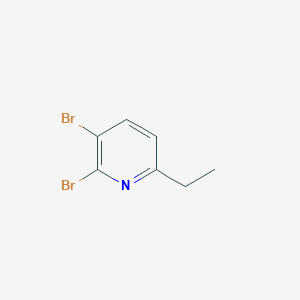
6-Ethoxypicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxypicolinamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of picolinamide, where an ethoxy group is attached to the sixth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Ethoxypicolinamide can be synthesized through several methods. One common approach involves the reaction of 6-chloropicolinamide with ethanol in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with an ethoxy group.
Another method involves the direct alkylation of picolinamide with ethyl iodide in the presence of a strong base like potassium carbonate. This reaction also requires heating to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxypicolinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with thiols can lead to the formation of thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Thiols, amines; reactions often require a base and are conducted under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Thioethers, amides, and other substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Ethoxypicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry.
Biology: Research explores its potential as an inhibitor of certain enzymes. Its structural similarity to biologically active compounds makes it a candidate for drug development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-ethoxypicolinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The ethoxy group can enhance its binding affinity to certain molecular targets, influencing pathways involved in inflammation or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinamide: The parent compound, lacking the ethoxy group.
6-Methoxypicolinamide: Similar structure with a methoxy group instead of an ethoxy group.
6-Chloropicolinamide: Contains a chlorine atom at the sixth position instead of an ethoxy group.
Uniqueness
6-Ethoxypicolinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance solubility in organic solvents and may improve its pharmacokinetic properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
6-ethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-7-5-3-4-6(10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |
Clé InChI |
XRBWDMBHUHXCTN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)

![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)



![4-Imino-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B13655413.png)




![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)

